2-(4-chlorophenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
CAS No.: 1251598-33-0
Cat. No.: VC11971685
Molecular Formula: C25H19ClN4O2
Molecular Weight: 442.9 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-chlorophenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide - 1251598-33-0](/images/structure/VC11971685.png)
Specification
CAS No. | 1251598-33-0 |
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Molecular Formula | C25H19ClN4O2 |
Molecular Weight | 442.9 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Standard InChI | InChI=1S/C25H19ClN4O2/c26-18-7-9-19(10-8-18)30-25(32)21-15-28-22-11-6-17(14-20(22)23(21)29-30)24(31)27-13-12-16-4-2-1-3-5-16/h1-11,14-15,29H,12-13H2,(H,27,31) |
Standard InChI Key | VDXBVLQFSFIHKR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrazolo[4,3-c]quinoline core, a bicyclic system fused with a pyrazole ring. Key substituents include:
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A 4-chlorophenyl group at position 2, contributing hydrophobicity and potential halogen bonding interactions.
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A 3-oxo moiety at position 3, enabling keto-enol tautomerism and hydrogen-bonding capabilities.
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An N-(2-phenylethyl)carboxamide group at position 8, providing conformational flexibility and opportunities for target engagement .
The molecular formula is C₃₀H₂₃ClN₄O₂, with a calculated molecular weight of 507.0 g/mol .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely follows a modular approach inspired by related quinoline-carboxamide preparations :
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Core formation: Condensation of substituted anilines with β-keto esters to construct the pyrazoloquinoline skeleton.
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Halogenation: Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Carboxamide installation: Activation of the 8-carboxylic acid to an acid chloride (e.g., using POCl₃), followed by coupling with 2-phenylethylamine .
Key Reaction Steps
A representative pathway for analogs involves:
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Formation of quinoline-4-carboxylic acid through Pfitzinger reaction with isatin derivatives.
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Palladium-catalyzed cross-coupling with 4-chlorophenylboronic acid .
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Amide bond formation via reaction with 2-phenylethylamine in tetrahydrofuran (THF) using NaH as base .
Biological Activity and Mechanism
Table 1: Cytotoxicity of Pyrazoloquinoline Analogs
Compound | Cell Line | IC₅₀ (µM) | Target |
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2-(3-Chlorophenyl)quinoline-4-carboxamide | MDA-MB-231 | 1.2 ± 0.3 | EGFR |
6-Indolylquinoline-3-carboxamide | MCF-7 | 0.9 ± 0.2 | Topoisomerase II |
Antibacterial Activity
Quinoline-carboxamides exhibit:
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MIC: 4–16 µg/mL against Staphylococcus aureus and Bacillus subtilis .
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Mode of action: Disruption of DNA gyrase and membrane integrity .
Structure-Activity Relationships (SAR)
Role of the 4-Chlorophenyl Group
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Electron-withdrawing effect: Enhances binding to hydrophobic enzyme pockets (e.g., EGFR ATP-binding site) .
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Meta vs. para substitution: Para-chloro derivatives show 3-fold greater potency than meta-substituted analogs in kinase assays .
Carboxamide Modifications
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Phenylethyl side chain: Improves blood-brain barrier penetration compared to shorter alkyl chains (e.g., methyl or ethyl) .
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Amide orientation: N-substitution preserves planar conformation critical for intercalation into DNA or protein targets .
Pharmacokinetic Considerations
Absorption and Distribution
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Oral bioavailability: Predicted ~40% in rats based on cLogP (4.1) and polar surface area (85 Ų) .
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Plasma protein binding: >95% due to aromatic stacking interactions .
Metabolism and Excretion
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Primary metabolites: Hydroxylation at the quinoline C-5 position and O-demethylation of the phenylethyl group .
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Half-life: ~6 hours in murine models, supporting twice-daily dosing .
Molecular Docking Insights
EGFR Kinase Binding
Docking studies with EGFR (PDB: 1M17) reveal:
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